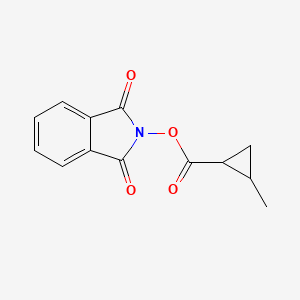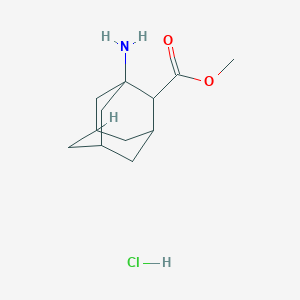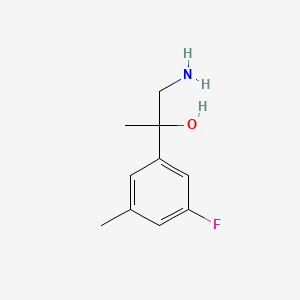
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol, also known as (1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol, is a chiral amino alcohol. Its structure consists of an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated aromatic ring. The compound exhibits interesting properties due to its stereochemistry and functional groups.
Méthodes De Préparation
Synthetic Routes:
Leimgruber-Batcho Reaction:
Custom Synthesis:
Industrial Production:
Currently, there is limited information on large-scale industrial production methods for this compound. It is primarily synthesized in research laboratories.
Analyse Des Réactions Chimiques
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group.
Reduction: Reduction of the fluorine substituent can yield the corresponding methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products:
- Oxidation: The corresponding ketone or aldehyde.
- Reduction: The corresponding methylated compound.
- Substitution: Various derivatives with modified substituents.
Applications De Recherche Scientifique
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol finds applications in:
Medicinal Chemistry: As a building block for drug development.
Catalysis: As a chiral ligand in asymmetric synthesis.
Biological Studies: Investigating interactions with receptors and enzymes.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets, affecting cellular processes.
- As a chiral ligand, it influences stereochemistry in catalytic reactions.
Comparaison Avec Des Composés Similaires
While 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol is unique due to its fluorinated aromatic ring and chiral center, similar compounds include other amino alcohols and fluorinated derivatives.
Remember that further research and experimentation are essential to fully explore the compound’s potential and applications
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
1-amino-2-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-8(5-9(11)4-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |
Clé InChI |
YINPNWBVJRSLNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C(C)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


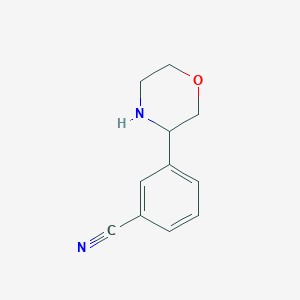
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)

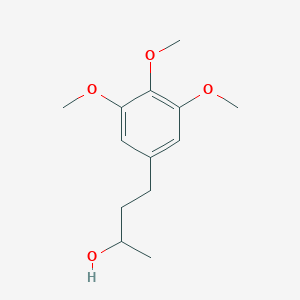
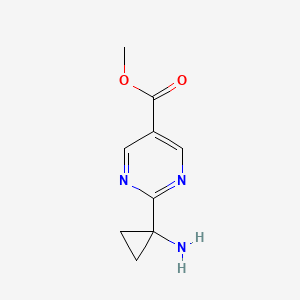
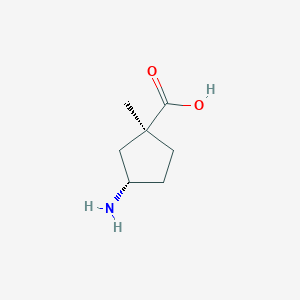
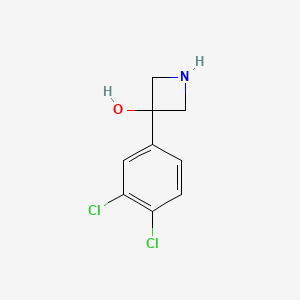

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
